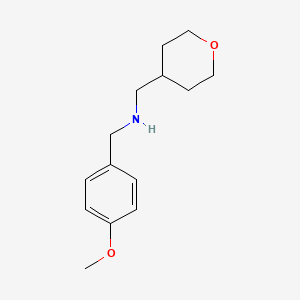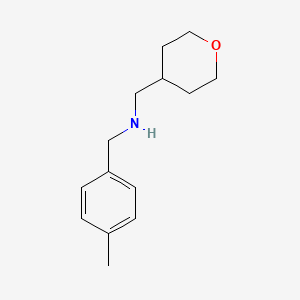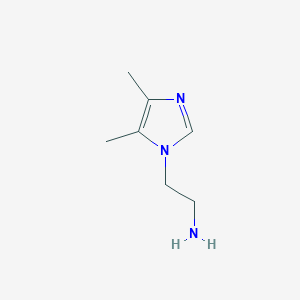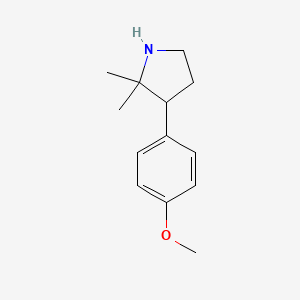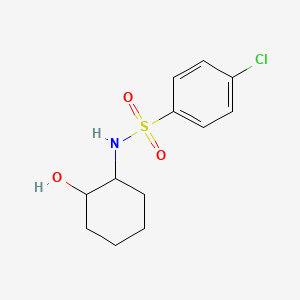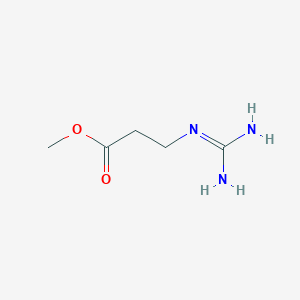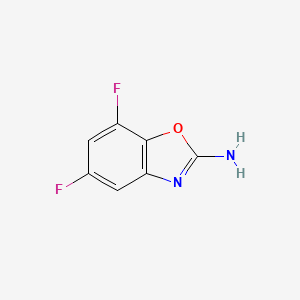![molecular formula C9H11N3 B7868295 2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B7868295.png)
2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is used in various scientific research applications, particularly in the fields of biology and medicine.
Métodos De Preparación
The preparation of Anti-Diphtheria Toxin antibody involves immunizing rabbits with purified native protein from Corynebacterium diphtheriae. The serum is then collected and purified to obtain the antibody . Industrial production methods typically involve large-scale immunization and purification processes to ensure a consistent and high-quality product.
Análisis De Reacciones Químicas
Anti-Diphtheria Toxin antibody primarily undergoes binding reactions with its target antigen, the diphtheria toxin. The binding is highly specific and involves the formation of antigen-antibody complexes. Common reagents used in these reactions include buffers and blocking agents to prevent non-specific binding . The major product formed from these reactions is the antigen-antibody complex, which can be detected using various assays such as ELISA and Western blotting.
Aplicaciones Científicas De Investigación
Anti-Diphtheria Toxin antibody is widely used in scientific research for the detection and quantification of diphtheria toxin in various samples. It is employed in immunoassays such as ELISA, Western blotting, and immunoprecipitation . In medicine, this antibody is used to study the pathogenesis of diphtheria and to develop diagnostic tools and vaccines. In industry, it is used for quality control and safety testing of vaccines and other biological products.
Mecanismo De Acción
The mechanism of action of Anti-Diphtheria Toxin antibody involves the specific binding to the diphtheria toxin, neutralizing its toxic effects. The antibody recognizes and binds to specific epitopes on the toxin, preventing it from interacting with its cellular targets . This binding inhibits the toxin’s ability to enter cells and disrupt protein synthesis, thereby neutralizing its pathogenic effects.
Comparación Con Compuestos Similares
Anti-Diphtheria Toxin antibody can be compared with other antibodies targeting bacterial toxins, such as Anti-Tetanus Toxin antibody and Anti-Botulinum Toxin antibody. While all these antibodies function by neutralizing their respective toxins, Anti-Diphtheria Toxin antibody is unique in its specificity for diphtheria toxin . Similar compounds include:
- Anti-Tetanus Toxin antibody
- Anti-Botulinum Toxin antibody
- Anti-Pertussis Toxin antibody
These antibodies share similar preparation methods and applications but differ in their target specificities and mechanisms of action.
Propiedades
IUPAC Name |
2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBXAJWXUYDUTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C2=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=NC=C(C2=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine](/img/structure/B7868218.png)
![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine](/img/structure/B7868225.png)
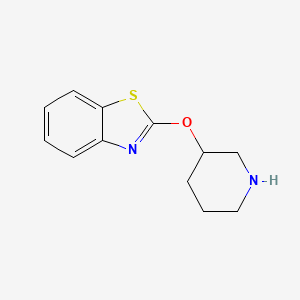
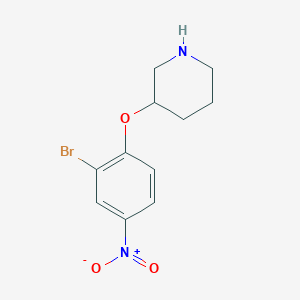
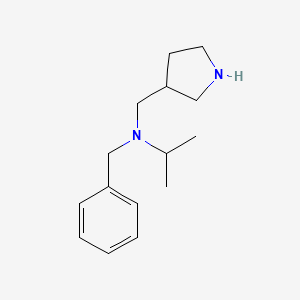
![3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine](/img/structure/B7868269.png)
![N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline](/img/structure/B7868275.png)
